4-(Difluoromethyl)-3-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-fluoropyridin-2-amine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoropyridin-2-amine typically involves difluoromethylation and fluorination reactions. One common method is the late-stage difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These methods utilize efficient and scalable reagents and catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluoropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoromethylated pyridine derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .
Scientific Research Applications
4-(Difluoromethyl)-3-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules.
Biology: It is employed in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: It is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3-fluoropyridin-2-amine include other fluorinated pyridine derivatives and difluoromethylated compounds. Examples include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine
- 2,3,5,6-Tetrafluoropyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and fluorine groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-4-3(5(8)9)1-2-11-6(4)10/h1-2,5H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLBGZAWHKZWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.